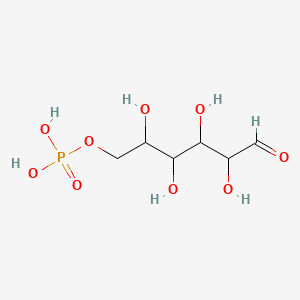

6-o-Phosphonohexose

Description

Structure

3D Structure

Propriétés

Numéro CAS |

4675-63-2 |

|---|---|

Formule moléculaire |

C6H13O9P |

Poids moléculaire |

260.14 g/mol |

Nom IUPAC |

(2,3,4,5-tetrahydroxy-6-oxohexyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14) |

Clé InChI |

VFRROHXSMXFLSN-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

Origine du produit |

United States |

Structural Characterization and Advanced Elucidation Methodologies of 6 O Phosphonohexose

Advanced Spectroscopic Approaches for Structural Confirmation of 6-o-Phosphonohexose

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound in various states. These techniques provide information on the molecule's connectivity, functional groups, and three-dimensional arrangement in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the conformational analysis of molecules like this compound in solution. nih.gov By measuring key NMR parameters, researchers can determine the populations of different conformers and establish the stereochemistry of the molecule. nih.govauremn.org.br

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom. The chemical shifts are highly sensitive to the local electronic structure, allowing for the differentiation of protons and carbons within the hexose (B10828440) ring. For instance, the anomeric proton (H-1) typically resonates at a distinct downfield chemical shift compared to other ring protons. magritek.com The presence of the phosphate (B84403) group at the C-6 position induces a characteristic downfield shift in the signals of C-6 and its attached protons (H-6a, H-6b) and a measurable coupling between these nuclei and the ³¹P nucleus.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, confirming the hexose scaffold. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range couplings, for instance, between the C-6 carbon and the phosphorus atom, unequivocally confirming the 6-O-phosphorylation linkage. researchgate.net

Conformational details are primarily extracted from proton-proton coupling constants (³JHH). The magnitude of these vicinal couplings, governed by the Karplus relationship, depends on the dihedral angle between the coupled protons, allowing for the determination of the ring's chair conformation and the orientation (axial or equatorial) of its substituents. magritek.com

Table 1: Representative NMR Data for a this compound (e.g., Glucose-6-phosphate)

| Nucleus | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| H-1 / C-1 | ~5.2 (α), ~4.6 (β) | ~93 (α), ~97 (β) | ³J(H1,H2) ≈ 3.7 (α), 8.0 (β) |

| H-2 / C-2 | ~3.5 | ~73 | - |

| H-3 / C-3 | ~3.8 | ~74 | - |

| H-4 / C-4 | ~3.4 | ~71 | - |

| H-5 / C-5 | ~3.7 | ~76 | - |

| H-6 / C-6 | ~4.0 | ~64 | ²J(H6,P) ≈ 4.8, ³J(C5,P) ≈ 4.5 |

Note: Chemical shifts and coupling constants are approximate and can vary based on solvent, pH, and temperature. Data is representative of glucose-6-phosphate as a model for this compound.

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and confirming the structure of phosphorylated sugars. oup.comresearchgate.net Electrospray ionization (ESI) is a common soft ionization method used for these polar molecules, often detecting them in negative ion mode as deprotonated species [M-H]⁻. oup.com

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of this compound (C₆H₁₃O₉P), distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. pnas.org In this technique, the parent ion of the phosphorylated hexose (e.g., m/z 259 for [C₆H₁₁O₉P]⁻) is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. A characteristic and dominant fragmentation pathway for sugar phosphates is the neutral loss of phosphoric acid (98 Da) or the phosphate group (e.g., H₂PO₄⁻, 97 Da), leading to specific product ions that confirm the presence and location of the phosphate moiety. researchgate.net For instance, the fragmentation of a 6-O-phosphohexose would yield specific ions corresponding to the loss of the phosphate from the C-6 position. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ion Type | Formula | Expected m/z (Negative Mode) | Description |

|---|---|---|---|

| Parent Ion | [C₆H₁₁O₉P]⁻ | 259.02 | Deprotonated molecule |

| Phosphate Fragment | [H₂PO₄]⁻ | 97.00 | Phosphate group |

| Cross-ring Cleavage Ions | Various | Various | Provides information on ring structure and phosphate position |

| Neutral Loss Fragment | [M-H-H₃PO₄]⁻ | 161.04 | Loss of phosphoric acid from the parent ion |

Note: m/z values are monoisotopic masses.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. eag.comdrawellanalytical.com When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. This spectrum serves as a molecular "fingerprint." eag.com

For this compound, the FTIR spectrum would be expected to show several key absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the hexose ring. researchgate.net Absorptions in the 3000-2800 cm⁻¹ range correspond to C-H stretching of the aliphatic backbone. The most indicative peaks for this molecule would be those associated with the phosphate group. Strong absorptions around 1200-1100 cm⁻¹ are typically assigned to the P=O (phosphoryl) stretching vibration, while bands in the 1100-950 cm⁻¹ region can be attributed to P-O-C (phosphate ester) stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |

| 3000 - 2850 | C-H stretch | Aliphatic (CH, CH₂) |

| 1200 - 1100 | P=O stretch | Phosphoryl |

| 1100 - 950 | P-O-C stretch | Phosphate Ester |

| 1150 - 1000 | C-O stretch | Alcohol/Ether |

Mass Spectrometry Techniques in the Structural Elucidation of Phosphorylated Sugars

Crystallographic and Electron Microscopy Studies of this compound-Binding Macromolecules

While the structure of the small molecule itself is vital, understanding its biological function requires studying its interactions with larger macromolecules like proteins and enzymes. X-ray crystallography and cryo-electron microscopy are the principal methods for visualizing these complexes at atomic or near-atomic resolution.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes with high precision. nih.govnumberanalytics.com The method requires the growth of high-quality crystals of the macromolecule bound to its ligand, in this case, this compound. nih.gov These crystals are then exposed to a focused beam of X-rays, which produces a diffraction pattern. libretexts.org

By analyzing the intensities and positions of the diffracted spots, scientists can calculate an electron density map of the entire complex. 3ds.com This map is then interpreted by fitting the known amino acid sequence of the protein and the structure of the this compound ligand into the density. The final refined structure reveals the precise orientation of this compound within the protein's binding site and details the specific non-covalent interactions—such as hydrogen bonds, ionic interactions with the negatively charged phosphate group, and van der Waals forces—that stabilize the complex. This information is critical for understanding molecular recognition and enzyme catalysis. nih.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large, dynamic, or membrane-bound protein complexes that are difficult to crystallize. americanpeptidesociety.orgucl.ac.uk This makes it highly suitable for studying enzymes in complex with substrates like this compound, especially when these complexes are transient or conformationally flexible. berstructuralbioportal.org

In cryo-EM, a purified sample of the enzyme-substrate complex is flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving the macromolecules in their near-native state. americanpeptidesociety.org A transmission electron microscope then images thousands of these frozen particles from different angles using a low-dose electron beam to minimize radiation damage. berstructuralbioportal.org Sophisticated image processing algorithms are used to average these 2D projections and reconstruct a 3D density map of the complex. nih.gov Recent advances have enabled cryo-EM to achieve near-atomic resolution, allowing for the detailed modeling of the enzyme and its bound this compound substrate, providing invaluable insights into the structural dynamics of enzymatic reactions. researchgate.net

X-ray Crystallography for Ligand-Protein Complex Resolution

Computational and Integrative Modeling Approaches for this compound Structural Insights

Computational and integrative modeling approaches have become indispensable tools for providing a dynamic and detailed understanding of the structural properties of this compound, often focusing on D-glucose (B1605176) 6-phosphate as a model compound. These methods complement experimental data by offering insights into conformational dynamics, reaction mechanisms, and intermolecular interactions that are often difficult to capture through empirical techniques alone.

Molecular dynamics (MD) simulations have been extensively used to study the behavior of D-glucose 6-phosphate, particularly when it is bound to enzymes. nih.govtandfonline.compnas.orgtandfonline.comnih.govutm.myresearchgate.net These simulations provide an atomistic view of the conformational changes that occur over time. For instance, MD simulations have been employed to investigate the structural dynamics of glucose-6-phosphate dehydrogenase (G6PD) in complex with its substrate, G6P. nih.govtandfonline.compnas.orgutm.myresearchgate.net These studies reveal how the binding of G6P can influence the stability and flexibility of the enzyme's dimer interface and active site. nih.govtandfonline.compnas.org By analyzing trajectories, researchers can assess parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability of the G6P-enzyme complex. nih.gov Furthermore, MD simulations have been used to explore the reorientation of glucose 1,6-bisphosphate, an intermediate in the conversion of glucose 1-phosphate to G6P, within the active site of phosphoglucomutase. nih.govacs.orgacs.org

Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory to investigate the electronic structure and reactivity of this compound. QM/MM studies have been instrumental in elucidating the enzymatic isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate. nih.govxmu.edu.cn These studies treat the reacting substrate and key active site residues with QM methods, while the rest of the protein and solvent are described by a molecular mechanics force field. This approach allows for the modeling of bond-breaking and bond-forming events, providing mechanistic details of the catalytic process, such as the involvement of a cis-enediol intermediate. nih.govxmu.edu.cn

Density Functional Theory (DFT) has also been applied to study the intrinsic properties of this compound in isolation. DFT calculations have been used to determine the optimized geometry, including bond lengths and angles, and to perform conformational analysis of β-D-glucose 6-phosphate. researchgate.net These theoretical calculations help in understanding the preferred conformations of the molecule, such as the gauche-gauche conformation about the exocyclic C(5)-C(6) bond. researchgate.net

Integrative modeling combines data from various experimental sources, such as X-ray crystallography and NMR spectroscopy, with computational methods to generate a comprehensive structural model. For example, the crystal structure of an enzyme-G6P complex can serve as the starting point for MD simulations to explore the dynamic nature of the interactions. nih.govtandfonline.compnas.orgtandfonline.comutm.myresearchgate.net Similarly, theoretical calculations of NMR chemical shifts can be compared with experimental data to validate and refine the structural models of this compound in solution.

These computational approaches provide a powerful framework for a deeper understanding of the structural and functional roles of this compound. They not only allow for the interpretation of experimental data at an atomic level but also enable predictive studies on the effects of mutations in enzymes that metabolize these important sugar phosphates.

Data Tables

The following tables provide a summary of key structural and identification data for D-glucose 6-phosphate, a representative this compound.

Table 1: Crystallographic Data for D-glucose 6-(sodium hydrogen-phosphate) This table presents the crystallographic parameters determined from X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.774(4) |

| b (Å) | 7.189(5) |

| c (Å) | 12.69(1) |

| β (°) | 106.66(5) |

| Z | 2 |

| Conformation | 4C1 |

| R-factor | 0.034 |

| Data sourced from a study on the crystal structure of d-glucose 6-(sodium hydrogen-phosphate). capes.gov.br |

Table 2: Mass Spectrometry Data for D-glucose 6-phosphate This table details the mass spectrometry characteristics and major fragment ions observed for derivatized D-glucose 6-phosphate.

| Derivative | Ionization Mode | Precursor m/z | Major Fragment Ions (m/z) |

| Trimethylsilyl (TMS) | Electron Ionization (EI) | 692 (M+) | 387, 357, 315, 299, 227, 211, 204 |

| - | LC-ESI-QTOF (Positive) | 261.037 [M+H]+ | 203.0525 |

| - | LC-ESI-IT (Positive) | 261 [M+H]+ | - |

| Data compiled from various mass spectrometry studies. acs.orgbiorxiv.org |

Table 3: NMR Spectroscopic Data for D-glucose 6-phosphate This table lists the 1H and 13C chemical shifts for D-glucose 6-phosphate in D2O, referenced to DSS.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C1 | - | 65.548 |

| C2 | - | 78.137 |

| H19 | 3.514 | - |

| H24 | 3.987 | - |

| H26 | 3.973 | - |

| Data obtained from the Biological Magnetic Resonance Bank (BMRB). bmrb.io Note: The provided source uses a non-standard atom nomenclature. |

Compound Index

Biosynthesis of 6 O Phosphonohexose and Analogous Phosphorylated Hexoses

Enzymatic Phosphorylation Mechanisms of Hexoses to 6-o-Phosphonohexose

The formation of a this compound, such as glucose-6-phosphate, is primarily achieved through the transfer of a phosphoryl group to a hexose (B10828440) sugar. This phosphorylation is catalyzed by specific enzymes that utilize different phosphate (B84403) donors depending on the organism and metabolic context. The addition of the charged phosphate group effectively traps the sugar inside the cell, as the phosphorylated molecule cannot easily cross the cell membrane, committing it to intracellular metabolic pathways. wikipedia.orgwikidoc.org

Hexokinase-Mediated Phosphorylation of Glucose and Other Hexoses

In most organisms, including mammals and yeast, the principal enzymes responsible for the phosphorylation of hexoses are hexokinases (EC 2.7.1.1). wikipedia.orgwikidoc.org These enzymes catalyze the irreversible transfer of the terminal phosphate group from an ATP molecule to the 6-hydroxyl group of a hexose sugar. wikipedia.org The most common reaction is the phosphorylation of glucose to produce glucose-6-phosphate. wikidoc.org

The general reaction is: Hexose + ATP → Hexose-6-phosphate + ADP uniprot.org

There are four main isoforms of hexokinase in mammals, designated Hexokinase I, II, III, and IV (also known as glucokinase). mdpi.com

Hexokinases I, II, and III: These isoforms have a high affinity for glucose (low Kₘ, typically below 1 mM) and are inhibited by the product of the reaction, glucose-6-phosphate. wikipedia.orgmdpi.com This allosteric inhibition is a key regulatory mechanism that matches the rate of glucose phosphorylation to the cell's metabolic demands. uniprot.org These hexokinases can also phosphorylate other hexoses, such as fructose (B13574) and mannose. wikidoc.orguniprot.org

Hexokinase IV (Glucokinase): Found predominantly in the liver and pancreatic β-cells, glucokinase has a much lower affinity for glucose (a half-saturation concentration about 100 times higher than other hexokinases) and is not inhibited by glucose-6-phosphate. wikipedia.orgwikipedia.org This allows it to function as a glucose sensor, responding to high concentrations of glucose, such as those occurring after a meal, to promote glycolysis and glycogen (B147801) synthesis in the liver. wikipedia.org

The catalytic activity of hexokinases is a crucial entry point for glucose into many essential metabolic pathways, including glycolysis for energy production and the pentose (B10789219) phosphate pathway for the synthesis of NADPH and nucleotide precursors. biologists.comnih.gov

Phosphoenolpyruvate (B93156) (PEP) as a Phosphoryl Group Source in Bacterial Systems

In bacteria, a major mechanism for the uptake and phosphorylation of sugars is the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.govasm.org This unique system uses phosphoenolpyruvate (PEP), a high-energy intermediate of glycolysis, as the phosphoryl donor instead of ATP. nih.govnih.gov The PTS couples the transport of a sugar across the cell membrane with its simultaneous phosphorylation. genome.jpgenome.jp

The PTS consists of a cascade of proteins that transfer the phosphoryl group from PEP to the incoming sugar. This cascade involves two general cytoplasmic proteins, Enzyme I (EI) and the Histidine phosphocarrier protein (HPr), and a series of sugar-specific membrane-bound proteins known as Enzymes II (EII). nih.govgenome.jp

The phosphotransfer cascade proceeds as follows:

Enzyme I (EI) autophosphorylates using PEP, transferring the phosphoryl group to a conserved histidine residue. nih.gov

Phosphorylated EI (P~EI) transfers the phosphoryl group to the Histidine phosphocarrier protein (HPr). nih.gov

Phosphorylated HPr (P~HPr) then donates the phosphoryl group to a sugar-specific Enzyme IIA (EIIA) domain. genome.jp

The phosphoryl group is passed to the Enzyme IIB (EIIB) domain. genome.jp

Finally, as the hexose sugar is translocated across the membrane by the integral membrane domain(s) EIIC (and sometimes EIID), the EIIB domain catalyzes the transfer of the phosphoryl group to the 6th carbon of the sugar. nih.govgenome.jp

This system is highly efficient, directly linking the energy from glycolysis (in the form of PEP) to nutrient uptake. nih.gov The phosphorylation state of the PTS components also plays a crucial role in regulating other aspects of bacterial metabolism. asm.orgnih.gov

Metabolic Precursors and Flux into this compound Synthesis

The synthesis of this compound is fundamentally dependent on the availability of its metabolic precursors. The identity of these precursors is tied to the enzymatic mechanism used for phosphorylation.

For Hexokinase-mediated synthesis: The precursors are a hexose (e.g., glucose) and ATP. wikipedia.org The flux into this pathway is therefore controlled by the intracellular concentrations of both. Glucose availability depends on transport into the cell from the bloodstream, which in turn is influenced by dietary intake or endogenous production via glycogenolysis and gluconeogenesis. wikipedia.org ATP is generated primarily through cellular respiration and glycolysis. nih.gov

For PTS-mediated synthesis: The precursors are an external hexose and intracellular phosphoenolpyruvate (PEP). nih.gov PEP is a key intermediate produced during glycolysis. weizmann.ac.il The flux of sugars through the PTS is thus directly coupled to the glycolytic rate and the cell's energetic state, as reflected by the PEP to pyruvate (B1213749) ratio. nih.gov

Glucose-6-phosphate itself stands at a critical metabolic junction. nih.govresearchgate.net Once synthesized, it can be directed into several major pathways depending on the cell's needs:

Glycolysis: For the production of ATP and pyruvate. uomustansiriyah.edu.iq

Pentose Phosphate Pathway (PPP): To generate NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govuomustansiriyah.edu.iq

Glycogen Synthesis: For storage of glucose in the liver and muscles. wikipedia.org

The flux of G6P into these competing pathways is tightly regulated. For example, high levels of ATP inhibit key glycolytic enzymes, potentially redirecting G6P towards glycogen storage or the PPP. Conversely, a high demand for energy (low ATP) or biosynthetic precursors will increase flux through glycolysis and the PPP, respectively. nih.gov

Genetic Regulation of this compound Biosynthetic Enzyme Expression

The long-term control of this compound synthesis is managed at the genetic level through the regulation of the expression of the biosynthetic enzymes.

In mammals, the genes encoding the different hexokinase isoforms are subject to tissue-specific and hormonal regulation. mdpi.com For instance, the expression of HK2 in muscle and adipose tissue is upregulated by insulin, which facilitates increased glucose uptake and metabolism in response to high blood sugar. mdpi.com The gene for glucokinase (GCK) has distinct promoters that allow its expression to be regulated differently in liver cells compared to pancreatic cells, reflecting its diverse roles in systemic glucose homeostasis. wikipedia.orgmdpi.com

In bacteria, the expression of the genes encoding the PTS components is also tightly controlled to adapt to the availability of different carbon sources. The genes for the general components, ptsH (encoding HPr) and ptsI (encoding EI), are often located in an operon (ptsHIcrr). caister.com The expression of this operon and the genes for sugar-specific EIIs (like ptsG for glucose) are controlled by global transcriptional regulators. embopress.org These include:

cAMP Receptor Protein (CRP): When complexed with cyclic AMP (cAMP), CRP generally acts as an activator for the expression of genes involved in the catabolism of alternative sugars. embopress.orgnih.gov Its activity is typically low when glucose, the preferred carbon source, is abundant.

Mlc (Regulator of glucose PTS genes): Mlc is a transcriptional repressor that controls the expression of the ptsG and ptsHI operons, among others. embopress.org Its repressive activity is antagonized by the presence of glucose, allowing for increased synthesis of PTS components when glucose is available. caister.com

This complex regulatory network ensures that bacteria efficiently synthesize the necessary transport and phosphorylation machinery in response to their nutritional environment. caister.comembopress.org In Saccharomyces cerevisiae, the expression of the three glucose-phosphorylating enzymes is also regulated by the carbon source. The HXK2 gene is highly expressed in the presence of glucose, while the expression of HXK1 and GLK1 is more significant when non-fermentable carbon sources are used. oup.com

Metabolic Pathways Involving 6 O Phosphonohexose

Central Role of 6-o-Phosphonohexose in Glycolysis

Glycolysis is a foundational metabolic pathway occurring in the cytoplasm of virtually all living cells, responsible for converting glucose into pyruvate (B1213749). dacollege.orgwikipedia.org The journey of glucose in this pathway begins with its immediate phosphorylation upon entering the cell. This initial step is catalyzed by the enzyme hexokinase, which transfers a phosphate (B84403) group from ATP to the sixth carbon of glucose, forming glucose-6-phosphate (G6P), a primary form of this compound. wikipedia.orglibretexts.orggsu.edu This reaction is crucial for two main reasons: it traps the glucose molecule within the cell, as the newly added charged phosphate group prevents it from crossing the cell membrane, and it makes the glucose molecule more reactive for subsequent steps. wikipedia.orglibretexts.org

Following its formation, G6P is then converted into its isomer, fructose-6-phosphate (B1210287) (F6P), another key this compound. wikipedia.org This isomerization is a reversible reaction catalyzed by the enzyme phosphoglucose (B3042753) isomerase and is necessary to prepare the molecule for the subsequent cleavage into two three-carbon molecules. wikipedia.orglibretexts.orgontosight.ai F6P is further phosphorylated to fructose-1,6-bisphosphate in a critical, rate-limiting step of glycolysis. libretexts.orgontosight.ai The glycolytic pathway ultimately yields a net gain of two molecules of ATP and two molecules of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) for each molecule of glucose processed. hmdb.casavemyexams.com

Engagement of this compound in the Pentose (B10789219) Phosphate Pathway

The Pentose Phosphate Pathway (PPP), also known as the hexose (B10828440) monophosphate shunt, is a crucial alternative metabolic route for glucose-6-phosphate (G6P). wikipedia.orgnih.govrose-hulman.edu This pathway, which takes place in the cytosol, serves two primary functions: the generation of NADPH (reduced nicotinamide adenine dinucleotide phosphate) and the production of pentose sugars, particularly ribose-5-phosphate (B1218738). rose-hulman.edutuscany-diet.netfrontiersin.org NADPH is essential for reductive biosynthetic reactions, such as fatty acid and cholesterol synthesis, and for protecting the cell against oxidative stress. rose-hulman.edufrontiersin.org Ribose-5-phosphate is a vital precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). rose-hulman.edukhanacademy.org

The entry point and rate-limiting step of the PPP is the irreversible oxidation of G6P by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). rose-hulman.edunih.gov This reaction produces 6-phosphoglucono-δ-lactone and the first molecule of NADPH. wikipedia.orgnih.gov The lactone is then hydrolyzed to 6-phosphogluconate, which undergoes further oxidative decarboxylation by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate and a second molecule of NADPH. frontiersin.orgnih.govnih.gov The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert pentose phosphates back into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate, thus linking the two pathways. rose-hulman.edunih.gov

Contribution of this compound to Glycogen (B147801) Synthesis and Degradation

Glycogen, a branched polymer of glucose, serves as the main form of glucose storage in animals and fungi, primarily in the liver and skeletal muscle. wikipedia.orgnih.govembopress.org The this compound, glucose-6-phosphate (G6P), is the central precursor for glycogen synthesis (glycogenesis) and the primary product of glycogen degradation (glycogenolysis).

Glycogen Synthesis: When blood glucose levels are high, G6P is converted to glucose-1-phosphate (G1P) by the enzyme phosphoglucomutase. upr.eduyoutube.com G1P is then activated by reacting with uridine (B1682114) triphosphate (UTP) to form UDP-glucose, a reaction driven by the hydrolysis of pyrophosphate. Glycogen synthase then adds this activated glucose unit to a growing glycogen chain, forming α-1,4-glycosidic bonds. nih.govyoutube.com

Glycogen Degradation: When the body requires energy, glycogen phosphorylase catalyzes the cleavage of the α-1,4 bonds in glycogen, releasing glucose-1-phosphate. upr.edunih.gov This G1P is then converted back to G6P by phosphoglucomutase. upr.edunih.gov The fate of this G6P depends on the tissue. In the liver, G6P is dephosphorylated by glucose-6-phosphatase to yield free glucose, which is released into the bloodstream to maintain blood glucose homeostasis. wikipedia.orgyoutube.comnih.gov Muscle cells lack this enzyme, so the G6P produced from glycogenolysis directly enters the glycolytic pathway to generate ATP for muscle contraction. wikipedia.orgnih.gov

Integration of this compound into the Hexosamine Biosynthetic Pathway

The Hexosamine Biosynthetic Pathway (HBP) is a specialized metabolic route that integrates carbohydrate, amino acid, lipid, and nucleotide metabolism. frontiersin.org This pathway typically shunts a small fraction (around 3-5%) of fructose-6-phosphate (F6P), an isomer of glucose-6-phosphate, away from glycolysis. researchgate.net The first and rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts F6P and glutamine into glucosamine-6-phosphate and glutamate (B1630785). researchgate.netmdpi.comnih.gov

Following its synthesis, glucosamine-6-phosphate undergoes a series of enzymatic reactions, including acetylation and activation with UTP, to produce the final product, UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgresearchgate.netfrontiersin.org UDP-GlcNAc is a critical molecule that serves as the essential substrate for all protein and lipid glycosylation, processes that are vital for proper protein folding, stability, and function. nih.govfrontiersin.org By sensing the availability of key nutrients like glucose, amino acids (glutamine), fatty acids (acetyl-CoA), and nucleotides (UTP), the HBP acts as a cellular nutrient sensor, linking nutrient status to cell signaling and gene expression. frontiersin.orgmdpi.com

Interconnection of this compound with De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates. nih.govnih.gov This pathway is most active in the liver and adipose tissues and provides a crucial link between carbohydrate and lipid metabolism. nih.govmdpi.com The journey from this compound to fat begins with glycolysis.

Glucose is taken up by cells and converted via glucose-6-phosphate and fructose-6-phosphate into pyruvate. nih.gov This pyruvate enters the mitochondria and is converted to acetyl-CoA, which then combines with oxaloacetate to form citrate (B86180) as part of the tricarboxylic acid (TCA) cycle. nih.gov When cellular energy levels are high, citrate accumulates and is transported out of the mitochondria into the cytosol. nih.gov In the cytosol, the enzyme ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. nih.gov This cytosolic acetyl-CoA is the fundamental two-carbon building block used by fatty acid synthase to create fatty acids, which are then typically esterified into triglycerides for storage. nih.gov

Specific Roles of this compound in Plant Carbohydrate Metabolism

In plants, glucose-6-phosphate (G6P) is a central metabolic hub, produced either through photosynthesis in the Calvin cycle or by the phosphorylation of glucose via hexokinase. nih.govsapientia.ro Its position allows it to be channeled into numerous pathways essential for plant growth, development, and energy storage. nih.gov

Key metabolic fates of G6P in plants include:

Starch Synthesis: For long-term energy storage, G6P is converted to glucose-1-phosphate by phosphoglucomutase, which then serves as the precursor for starch synthesis, primarily in plastids. nih.gov

Glycolysis: G6P can enter the glycolytic pathway to produce ATP and carbon skeletons for the synthesis of amino acids, lipids, and other essential compounds. nih.gov

Pentose Phosphate Pathway: As in other organisms, the PPP in plants uses G6P to generate NADPH for biosynthetic reactions and to produce precursors for nucleic acids and aromatic amino acids. nih.gov

Cell Wall Synthesis: G6P is a precursor for the synthesis of various sugar nucleotides that are used to build complex polysaccharides like cellulose (B213188) and hemicellulose, the primary structural components of the plant cell wall. nih.gov

Sugar Signaling: G6P is used to synthesize trehalose-6-phosphate (B3052756) (T6P), a vital sugar signal that regulates plant metabolism, including carbon allocation and starch synthesis, and influences developmental processes like flowering and embryo maturation. nih.govfrontiersin.org

Involvement of this compound in Microbial Carbohydrate Metabolism

The metabolism of this compound is fundamental to the survival and activity of microorganisms. Glycolysis is a nearly universal catabolic pathway used by microbes to extract energy from glucose. dacollege.org In many bacteria, such as Escherichia coli, and fungi, both glycolysis and the pentose phosphate pathway (PPP) are highly active. nih.gov The PPP is initiated by the conversion of glucose-6-phosphate into 6-phosphogluconate. nih.gov

The metabolic flux, or the rate at which metabolites flow through these pathways, is tightly regulated. The distribution of glucose-6-phosphate between glycolysis and the PPP can vary significantly depending on the microbial species and the environmental conditions, thereby influencing the production of ATP, NADPH, and various biosynthetic precursors. researchgate.net For example, some fungi, like Aspergillus luchuensis, utilize enzymes such as glucose-6-phosphate isomerase during fermentation processes to efficiently break down complex carbohydrates into usable monosaccharides. frontiersin.org Furthermore, many microbes, similar to animals, can synthesize and degrade glycogen from glucose-6-phosphate as a means of storing carbon and energy. tuscany-diet.netembopress.org

Roles of this compound in Animal Carbohydrate Metabolism

The term this compound refers to a class of six-carbon sugar molecules (hexoses) that have a phosphate group attached at the sixth carbon position. In animal carbohydrate metabolism, these molecules are central intermediates, acting as critical hubs that connect several major metabolic pathways. wikipedia.orgresearchgate.netnih.gov The most prominent and metabolically significant of these is glucose-6-phosphate (G6P), which is the first product of glucose metabolism upon its entry into a cell. researchgate.nettuscany-diet.net

The immediate phosphorylation of glucose to form G6P, a reaction catalyzed by enzymes like hexokinase and glucokinase, effectively traps the sugar within the cell, as the negatively charged phosphate group prevents it from crossing the cell membrane. wikipedia.orggithub.io This initial step commits glucose to intracellular metabolism, where its fate is determined by the cell's energetic and biosynthetic needs. nih.govtuscany-diet.net G6P stands at the crossroads of glycolysis, the pentose phosphate pathway, and glycogen synthesis, making its regulation essential for maintaining metabolic homeostasis. researchgate.netnih.gov

Key Metabolic Fates of 6-o-Phosphonohexoses:

Glycolysis: For cellular energy production, G6P is directed into the glycolytic pathway. wikipedia.org It is first isomerized to another this compound, fructose-6-phosphate (F6P), by the enzyme phosphoglucose isomerase. libretexts.orgbritannica.com F6P is then further phosphorylated to fructose-1,6-bisphosphate, a key regulatory and irreversible step in glycolysis that commits the carbon skeleton to be broken down into pyruvate to generate ATP. wikipedia.orgoregonstate.education

Pentose Phosphate Pathway (PPP): When the cell requires reducing power in the form of NADPH or needs precursors for nucleotide synthesis, G6P is shunted into the pentose phosphate pathway. researchgate.nettuscany-diet.net G6P is the direct substrate for glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of this pathway. mdpi.comnih.gov The PPP is vital for protecting against oxidative stress and for synthesizing fatty acids and nucleic acids. nih.govresearchgate.net

Glycogen Synthesis (Glycogenesis): In times of energy surplus, particularly in the liver and muscle tissues of animals, G6P is used to store glucose as glycogen. wikipedia.orgtuscany-diet.net G6P is first converted to glucose-1-phosphate by phosphoglucomutase. tuscany-diet.nethmdb.ca This molecule is then activated to UDP-glucose and added to growing glycogen chains. hmdb.ca G6P itself acts as an allosteric activator of glycogen synthase, promoting the storage process when glucose levels are high. hmdb.ca

Glycogen Breakdown (Glycogenolysis): Conversely, when the body needs to mobilize glucose stores, glycogenolysis breaks down glycogen to produce glucose-1-phosphate, which is then converted back to G6P. wikipedia.orgnih.gov In muscle cells, this G6P directly enters glycolysis to provide rapid energy for contraction. nih.gov In the liver, G6P has an additional critical role: it can be dephosphorylated by the enzyme glucose-6-phosphatase to release free glucose into the bloodstream, thereby maintaining blood glucose homeostasis for the benefit of the entire organism. wikipedia.orgnih.gov

The central role of 6-o-phosphonohexoses, especially G6P, highlights their importance in regulating the flow of carbon through the primary pathways of carbohydrate metabolism, responding dynamically to the shifting physiological demands of the animal. nih.govahajournals.org

Research Findings on this compound Metabolic Roles

The table below summarizes the primary roles and metabolic pathways involving key this compound compounds in animal metabolism based on established research.

| This compound Compound | Metabolic Pathway | Enzyme(s) Involved | Primary Role in Animal Metabolism | Key Research Findings |

|---|---|---|---|---|

| Glucose-6-Phosphate (G6P) | Glycolysis (Entry) | Hexokinase, Glucokinase, Phosphoglucose Isomerase | Initiates glucose breakdown for energy; traps glucose in the cell. wikipedia.orgoregonstate.education | Phosphorylation to G6P is the first committed step of glucose utilization in most cells. oregonstate.education Its accumulation is linked to the activation of signaling pathways like mTOR. ahajournals.org |

| Glucose-6-Phosphate (G6P) | Pentose Phosphate Pathway (Entry) | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Generates NADPH for antioxidant defense and biosynthesis; produces precursors for nucleotides. researchgate.netnih.gov | G6PDH is the rate-limiting enzyme, and its activity dictates the flux through the PPP, which is crucial for cell growth and redox balance. nih.gov |

| Glucose-6-Phosphate (G6P) | Glycogenesis & Glycogenolysis | Phosphoglucomutase, Glycogen Synthase, Glucose-6-Phosphatase | Serves as the precursor for glycogen storage and is the product of glycogen breakdown. tuscany-diet.netnih.gov | In the liver, G6P is dephosphorylated by glucose-6-phosphatase to release free glucose, a critical step for maintaining blood glucose levels. This enzyme is absent in muscle. nih.gov |

| Fructose-6-Phosphate (F6P) | Glycolysis (Intermediate) | Phosphoglucose Isomerase, Phosphofructokinase-1 | Acts as a key intermediate linking G6P to the later, committed steps of glycolysis. libretexts.org | Its conversion to fructose-1,6-bisphosphate by PFK-1 is a major regulatory point of glycolysis. libretexts.org It also serves as a precursor for the hexosamine pathway. tuscany-diet.nettaylorandfrancis.com |

| Galactose-6-Phosphate | Galactose Metabolism | Multiple enzymes of the Leloir pathway | An intermediate in the conversion of galactose (from lactose) into glucose-1-phosphate, which then enters central carbohydrate metabolism as G6P. tuscany-diet.netoregonstate.education | The Leloir pathway allows the efficient integration of galactose from dairy products into the main energy-yielding pathways. tuscany-diet.net |

Enzymology of 6 O Phosphonohexose Metabolism

Enzymes Facilitating 6-o-Phosphonohexose Interconversions and Turnover

Phosphoglucomutase Activity in this compound Isomerization

Phosphoglucomutase (PGM) is a pivotal enzyme that facilitates the reversible isomerization of glucose 1-phosphate to glucose 6-phosphate. wikipedia.orgontosight.ainumberanalytics.comnumberanalytics.com This catalytic activity is central to both the breakdown (glycogenolysis) and synthesis (glycogenesis) of glycogen (B147801). wikipedia.orgontosight.ai In the context of glycogenolysis, PGM converts the glucose 1-phosphate released from glycogen stores into glucose 6-phosphate, which can then enter glycolysis to generate energy or the pentose (B10789219) phosphate (B84403) pathway for biosynthetic precursors. wikipedia.org Conversely, during glycogenesis, PGM converts glucose 6-phosphate into glucose 1-phosphate, a necessary precursor for the synthesis of UDP-glucose and subsequent addition to glycogen chains. wikipedia.org

The reaction mechanism involves a phosphoryl group transfer via a glucose 1,6-bisphosphate intermediate. wikipedia.org The enzyme itself contains a phosphorylated serine residue in its active site that donates a phosphate to the substrate, forming the bisphosphate intermediate, and then accepts a different phosphate from the intermediate to yield the product and regenerate the phosphoenzyme. ontosight.ai Human α-phosphoglucomutase 1 (α-PGM) catalyzes this isomerization through two sequential phosphoryl transfer steps. nih.gov

Multiple isoforms of PGM exist, encoded by different genes with distinct tissue-specific expression patterns. ontosight.ai Deficiencies in PGM activity can lead to glycogen storage diseases, highlighting its critical role in maintaining glucose and glycogen metabolic balance. ontosight.ai

Table 1: Phosphoglucomutase (PGM) Overview

| Feature | Description |

| Enzyme Name | Phosphoglucomutase (PGM) |

| EC Number | 5.4.2.2 wikipedia.org |

| Reaction | α-D-glucose 1-phosphate ⇌ α-D-glucose 6-phosphate ebi.ac.ukuniprot.org |

| Metabolic Pathways | Glycogenolysis, Glycogenesis, Glycolysis wikipedia.orgontosight.ai |

| Mechanism | Involves a glucose 1,6-bisphosphate intermediate wikipedia.org |

| Cofactor | Requires a phosphorylated serine in the active site ontosight.ai |

Glucose-6-phosphate Dehydrogenase (G6PD) in Oxidative Metabolism

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis. wikipedia.orgfrontiersin.org This cytosolic enzyme catalyzes the first committed step in the PPP: the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. wikipedia.org This reaction is a primary source of cellular NADPH, a vital reductant for various biosynthetic processes and for protecting cells against oxidative damage. wikipedia.orgmedlineplus.gov

The activity of G6PD is stimulated by its substrate, glucose-6-phosphate, and is regulated by the cellular ratio of NADPH to NADP+. wikipedia.org When NADPH is consumed in biosynthetic reactions, the resulting increase in NADP+ levels stimulates G6PD to produce more NADPH. wikipedia.org G6PD plays a particularly critical role in red blood cells, where it is the sole source of NADPH to maintain the reduced state of glutathione, which is essential for detoxifying reactive oxygen species. wikipedia.orgresearchgate.net Deficiencies in G6PD can lead to hemolytic anemia due to increased oxidative stress in red blood cells. medlineplus.govresearchgate.net

Table 2: Glucose-6-phosphate Dehydrogenase (G6PD) Overview

| Feature | Description |

| Enzyme Name | Glucose-6-phosphate Dehydrogenase (G6PD) |

| EC Number | 1.1.1.49 wikipedia.org |

| Reaction | D-glucose (B1605176) 6-phosphate + NADP+ ⇌ 6-phospho-D-glucono-1,5-lactone + NADPH + H+ wikipedia.org |

| Metabolic Pathway | Pentose Phosphate Pathway (rate-limiting step) wikipedia.orgfrontiersin.org |

| Function | Production of NADPH for biosynthesis and antioxidant defense wikipedia.orgfrontiersin.org |

| Regulation | Stimulated by G6P; regulated by NADPH/NADP+ ratio wikipedia.org |

6-Phosphogluconate Dehydrogenase (PGD) and its Cytosolic Functions

Following the action of G6PD, 6-phosphogluconate dehydrogenase (PGD) catalyzes the third step of the pentose phosphate pathway. This enzyme carries out the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate, carbon dioxide, and a second molecule of NADPH. This reaction further contributes to the cellular pool of NADPH, which is essential for reductive biosynthesis and antioxidant defense. The ribulose-5-phosphate produced can then be converted into other sugars, such as ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis) or intermediates of glycolysis like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.

PGD is a cytosolic enzyme and its activity is, like G6PD, influenced by the cellular demand for NADPH. The coordinated action of G6PD and PGD ensures a steady supply of this crucial reducing equivalent for various metabolic needs.

Table 3: 6-Phosphogluconate Dehydrogenase (PGD) Overview

| Feature | Description |

| Enzyme Name | 6-Phosphogluconate Dehydrogenase (PGD) |

| Reaction | 6-phospho-D-gluconate + NADP+ ⇌ D-ribulose 5-phosphate + CO2 + NADPH + H+ |

| Metabolic Pathway | Pentose Phosphate Pathway |

| Function | Production of NADPH and ribulose-5-phosphate |

| Location | Cytosol |

Phosphofructokinase (PFK) and Regulatory Control of Glycolytic Flux

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. wikipedia.orgproteopedia.org This step is considered the committed step of glycolysis, as fructose-1,6-bisphosphate is destined to proceed through the pathway. libretexts.org PFK-1 is an allosteric enzyme, meaning its activity is modulated by the binding of effector molecules to sites other than the active site. wikipedia.orgproteopedia.org

The activity of PFK-1 is tightly regulated by the energy status of the cell. It is allosterically inhibited by high levels of ATP and citrate (B86180), which signal that the cell has an adequate energy supply. libretexts.orgnih.gov Conversely, it is activated by AMP and ADP, which indicate a low energy state and the need for ATP production through glycolysis. libretexts.orgbyjus.com In eukaryotes, fructose-2,6-bisphosphate is a potent allosteric activator of PFK-1, providing an additional layer of hormonal and metabolic control. wikipedia.orgbyjus.com This complex regulation ensures that the rate of glycolysis is finely tuned to the cell's energy requirements. wikipedia.org

Table 4: Phosphofructokinase-1 (PFK-1) Overview

| Feature | Description |

| Enzyme Name | Phosphofructokinase-1 (PFK-1) |

| EC Number | 2.7.1.11 wikipedia.org |

| Reaction | Fructose (B13574) 6-phosphate + ATP → Fructose 1,6-bisphosphate + ADP wikipedia.org |

| Metabolic Pathway | Glycolysis (committed and rate-limiting step) wikipedia.orglibretexts.org |

| Allosteric Inhibitors | ATP, Citrate libretexts.orgnih.gov |

| Allosteric Activators | AMP, ADP, Fructose 2,6-bisphosphate libretexts.orgbyjus.com |

Pyruvate (B1213749) Kinase in Terminal Glycolysis and Energy Production

Pyruvate kinase (PK) catalyzes the final step in glycolysis, the irreversible transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. nih.govwikipedia.orgcusabio.com This reaction is a major point of regulation in the glycolytic pathway, ensuring that the flow of metabolites is controlled at the end of the sequence. wikipedia.orgwikipedia.org

Like PFK-1, pyruvate kinase is subject to complex allosteric regulation. It is activated by fructose-1,6-bisphosphate, the product of the PFK-1 reaction, in a mechanism known as feed-forward activation. libretexts.org This ensures that as the glycolytic flux increases, the final step is prepared to handle the incoming intermediates. High levels of ATP and the amino acid alanine, which can be synthesized from pyruvate, act as allosteric inhibitors, signaling that the cell has sufficient energy and biosynthetic precursors. libretexts.org Different isozymes of pyruvate kinase exist in various tissues, allowing for tissue-specific regulation of glycolysis. libretexts.orgwikipedia.org

Table 5: Pyruvate Kinase (PK) Overview

| Feature | Description |

| Enzyme Name | Pyruvate Kinase (PK) |

| EC Number | 2.7.1.40 nih.gov |

| Reaction | Phosphoenolpyruvate + ADP → Pyruvate + ATP wikipedia.orgcusabio.com |

| Metabolic Pathway | Glycolysis (final, irreversible step) nih.govcusabio.com |

| Allosteric Activator | Fructose 1,6-bisphosphate libretexts.org |

| Allosteric Inhibitors | ATP, Alanine libretexts.org |

Enzymes Involved in Phosphonate (B1237965) Degradation and C-P Bond Cleavage

Phosphonates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, making them resistant to degradation. mdpi.commsu.ru However, many bacteria have evolved enzymatic pathways to cleave this bond and utilize phosphonates as a source of phosphorus, and sometimes carbon and nitrogen. nih.govwikipedia.org The enzymatic cleavage of the C-P bond can occur through several mechanisms, including hydrolysis, oxidation, and radical-based reactions. mdpi.com

One well-characterized pathway for the degradation of 2-aminoethylphosphonate (AEP), a common biogenic phosphonate, involves a two-step process. nih.govacs.org First, a transaminase, such as PhnW, converts AEP to phosphonoacetaldehyde (B103672). mdpi.comnih.gov Subsequently, a phosphonoacetaldehyde hydrolase (phosphonatase), like PhnX, cleaves the C-P bond to yield acetaldehyde (B116499) and inorganic phosphate. mdpi.comnih.gov Other pathways exist for different phosphonates, such as the degradation of phosphonoalanine, which involves a phosphonopyruvate (B1221233) hydrolase. mdpi.comfrontiersin.org The C-P lyase complex represents another major route for phosphonate degradation, particularly in marine bacteria, though its mechanism is more complex and involves multiple protein components. frontiersin.org

Table 6: Key Enzymes in Bacterial Phosphonate Degradation

| Enzyme/Pathway | Substrate(s) | Product(s) | Key Features |

| PhnW (AEP:pyruvate aminotransferase) | 2-Aminoethylphosphonate (AEP), Pyruvate | Phosphonoacetaldehyde, Alanine | PLP-dependent transamination, initial step in AEP degradation. mdpi.comnih.gov |

| PhnX (Phosphonoacetaldehyde hydrolase) | Phosphonoacetaldehyde | Acetaldehyde, Inorganic phosphate | Mg2+-dependent hydrolase, cleaves the C-P bond. mdpi.com |

| PalA (Phosphonopyruvate hydrolase) | Phosphonopyruvate | Pyruvate, Inorganic phosphate | Co2+-dependent hydrolase, involved in phosphonoalanine degradation. mdpi.com |

| C-P Lyase Complex | Various phosphonates | Corresponding alkane, Inorganic phosphate | Multi-enzyme complex, important in marine environments. frontiersin.org |

6-Phospho-β-glucosidase (BglA-2) in Glucoside Hydrolysis

Enzyme Kinetics and Mechanistic Studies of this compound-Processing Enzymes

The efficiency and mechanism of enzymes that process 6-o-phosphonohexoses have been elucidated through detailed kinetic studies. These analyses reveal how enzymes recognize and transform their phosphorylated substrates.

For 6-phospho-β-glucosidase BglA-2, kinetic studies have confirmed the essential roles of two specific glutamic acid residues, Glu171 and Glu364, in its catalytic mechanism. nih.gov Site-directed mutagenesis experiments, where these residues were replaced with non-catalytic amino acids (alanine or glutamine), resulted in a complete loss of enzymatic activity. nih.gov This finding is consistent with the classic retaining mechanism proposed for many GH-1 family enzymes, which involves a two-step, double-displacement reaction where one glutamate (B1630785) residue acts as a nucleophile and the other as a general acid/base catalyst.

Kinetic parameters for BglA-2 have been determined using both its natural substrate, cellobiose-6'-phosphate, and an artificial chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside 6-phosphate (pNPβGlc6P), allowing for quantitative assessment of its catalytic efficiency. nih.gov

Table 1: Kinetic Parameters of Wild-Type BglA-2 This table presents kinetic data for the enzyme BglA-2 with two different substrates. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate. The catalytic rate constant (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| pNPβGlc6P | 0.11 ± 0.01 | 4.3 ± 0.1 | 39.1 |

| Cellobiose-6'P | 0.23 ± 0.02 | 155.3 ± 4.6 | 675.2 |

Data sourced from Yu et al. (2013). The data is based on enzymatic activity assays performed at 37°C in a phosphate buffer at pH 7.5. nih.gov

Active Site Architecture and Substrate Specificity for this compound

The ability of enzymes to selectively recognize and process 6-o-phosphonohexoses is dictated by the unique three-dimensional structure of their active sites. byjus.comlibretexts.org

Structural and mutational analyses of BglA-2 have identified the specific amino acid residues that form the molecular basis for its substrate specificity. The binding of the phosphorylated substrate is a highly coordinated event involving distinct subsites.

Phosphate Group Recognition: The enzyme's strict preference for phosphorylated substrates is determined by a dedicated phosphate-binding pocket. In BglA-2, residues Ser424, Lys430, and Tyr432 are crucial for this interaction. nih.govnih.gov Lys430 and Tyr432 are highly conserved among GH-1 6-phospho-β-glycosidases, forming hydrogen bonds and electrostatic interactions with the phosphate moiety, anchoring the substrate in the correct orientation for catalysis. nih.gov Enzymes that act on non-phosphorylated sugars typically have non-polar residues at these positions. nih.gov

Glucosyl Moiety Recognition: The specificity for the sugar portion of the substrate is also well-defined.

Subsite +1 (non-reducing end): Three aromatic residues—Tyr126, Tyr303, and Trp338—create a hydrophobic pocket that accommodates the non-reducing glucose unit of cellobiose-6'-phosphate through stacking interactions. nih.govrcsb.org

Subsite -1 (glycosyl unit): A key tryptophan residue at this subsite is thought to be a critical determinant that allows the enzyme to discriminate between 6-phospho-β-glucosides and the structurally similar 6-phospho-β-galactosides. nih.govrcsb.org

High-resolution crystal structures provide a definitive view of how enzymes bind to their this compound substrates. The structure of BglA-2 from S. pneumoniae has been solved both in its apo form (unbound) and in a complex with thiocellobiose-6'P, a non-hydrolyzable substrate analog. nih.govrcsb.org

These structures reveal that BglA-2 adopts a (β/α)8 TIM-barrel fold, a common architecture for glycoside hydrolases, with the active site situated in a cleft at the center of the barrel. nih.govnih.gov The complexed structure visualizes the substrate analog nestled within the active site, confirming the precise interactions predicted by mutagenesis. The phosphate group is bound by the specific lysine (B10760008) and tyrosine residues, while the sugar rings are positioned by the aromatic cage and other active site residues, poised for the nucleophilic attack by Glu364. nih.gov Similarly, the structure of a 6-phospho-β-glucosidase from Lactobacillus plantarum also shows a distinct phosphate-binding pocket, reinforcing the importance of this feature for recognizing 6-phosphoryl sugars. nih.govresearchgate.net

Molecular Determinants and Residue Contributions to this compound Binding

Mechanisms of Enzymatic Regulation in this compound Pathways

To maintain metabolic homeostasis, the activity of enzymes in this compound pathways is tightly regulated. Cells employ several strategies, including allosteric regulation and feedback inhibition, to control the flux of metabolites through these pathways. easysevens.combasicmedicalkey.com

A prime example of regulation is found in plant sucrose (B13894) biosynthesis. The enzyme Sucrose-Phosphate Synthase (SPS) is subject to allosteric regulation. It is activated by glucose-6-phosphate , its substrate's precursor, in a mechanism known as feed-forward activation. wikipedia.org When levels of glucose-6-phosphate are high, indicating a high photosynthetic rate, SPS activity is stimulated to promote sucrose synthesis. Conversely, SPS is allosterically inhibited by inorganic phosphate (Pi), which accumulates when ATP consumption outpaces production. wikipedia.org

Another example is 6-phosphogluconate dehydrogenase (6PGDH) , an enzyme in the pentose phosphate pathway. Its activity is controlled by a two-way mechanism. It is inhibited by NADPH, one of its products, which is a classic case of feedback inhibition. nih.gov When cellular demand for NADPH (for reductive biosynthesis) is low, its rising concentration shuts down the pathway. Conversely, the enzyme is activated by its substrate, 6-phosphogluconate . This ensures that when NADPH is consumed and inhibition is relieved, the accumulated 6-phosphogluconate is rapidly metabolized. nih.gov These regulatory mechanisms ensure that the activity of metabolic pathways is finely tuned to the cell's immediate physiological needs.

Allosteric Regulation by Metabolites and Cellular Effectors

The catalytic activity of enzymes in this compound metabolism is rapidly modulated by the binding of effector molecules to allosteric sites, which are distinct from the active site. This allows for immediate cellular response to metabolic changes.

The primary mechanism for regulating the PPP is the allosteric feedback inhibition of its key enzymes by NADPH. microbenotes.com G6PD, the rate-limiting enzyme of the pathway, is strongly inhibited by high concentrations of NADPH. creative-proteomics.comberkeley.edu This competitive inhibition with respect to NADP+ ensures that the production of reducing equivalents is tightly coupled to their consumption. wikipedia.org When NADPH is utilized in biosynthetic processes or antioxidant defense, the resulting increase in the NADP+/NADPH ratio alleviates this inhibition, thereby stimulating the pathway. creative-proteomics.comwikipedia.org Similarly, 6PGDH is also subject to inhibition by high levels of NADPH. microbenotes.comrndsystems.comwikipedia.org

ATP, an indicator of a high cellular energy state, also acts as an allosteric inhibitor of both G6PD and 6PGDH, conserving glucose-6-phosphate for other metabolic pathways when energy is plentiful. microbenotes.comnumberanalytics.com Conversely, the substrate glucose-6-phosphate stimulates G6PD activity. wikipedia.org Intriguingly, the substrate for 6PGDH, 6-phosphogluconate, can function as an allosteric activator of the enzyme. nih.govnih.gov This suggests a cooperative mechanism where the presence of the substrate not only occupies the active site but also enhances the enzyme's catalytic efficiency, ensuring its rapid removal. nih.gov

In some organisms, allosteric regulation is mediated by accessory proteins. In cyanobacteria, for instance, the protein OpcA binds to G6PDH and modulates its activity based on the cellular redox state; the oxidized form of OpcA activates G6PDH, while the reduced form inhibits it. pnas.orgbiorxiv.org Human G6PD activity is also allosterically regulated by the binding of a "structural" NADP+ molecule at a site far from the catalytic center, which promotes the binding of the substrate, glucose-6-phosphate. pnas.org

| Enzyme | Allosteric Regulator | Effect | Mechanism/Note |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | NADPH | Inhibition | Competitive feedback inhibitor; high NADPH/NADP+ ratio decreases enzyme activity. creative-proteomics.comwikipedia.orgnumberanalytics.com |

| ATP | Inhibition | Signals high cellular energy, conserving glucose-6-phosphate. microbenotes.comnumberanalytics.com | |

| Structural NADP+ | Activation | Binding to a non-catalytic site promotes substrate (G6P) binding. pnas.org | |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | NADPH | Inhibition | End-product feedback inhibition. microbenotes.comrndsystems.comwikipedia.org |

| ATP | Inhibition | Signals high cellular energy. microbenotes.com | |

| 6-Phosphogluconate | Activation | Substrate acts as a homotropic allosteric activator, increasing catalytic efficiency. nih.govnih.gov |

Covalent Modification: Phosphorylation and Dephosphorylation Cascades

Beyond allosteric control, the activity of this compound metabolizing enzymes is fine-tuned by post-translational covalent modifications. These modifications, often occurring in response to extracellular signals or cellular stress, can alter enzyme kinetics, stability, or localization. proteopedia.orgfrontiersin.org

G6PD is a hub for various covalent modifications. nih.gov Acetylation of G6PD at lysine-403 by the enzyme ELP3 inhibits its activity by preventing homodimerization, a requirement for its function. genecards.org This modification is reversible; the deacetylase SIRT2 removes the acetyl group, thereby activating G6PD, a process that is enhanced in response to oxidative stimuli. wikipedia.orggenecards.org Phosphorylation is another key regulatory modification. In cancer cells, the epidermal growth factor receptor (EGFR) signaling pathway can lead to the phosphorylation of 6PGDH, which enhances its binding to NADP+ and boosts pathway activity to support cell proliferation. ljmu.ac.uk

Other modifications such as ubiquitination, glycosylation, and glutarylation have also been identified on G6PD, suggesting a complex regulatory network controlling its function and stability. frontiersin.orgnih.govgenecards.org In plants, the regulation can be even more intricate. For example, N-terminal phosphorylation of Arabidopsis 6-phosphogluconate dehydrogenase can act as a switch, directing the enzyme to different subcellular compartments like peroxisomes or plastids to meet location-specific metabolic needs. oup.com

| Enzyme | Modification | Effect on Activity/Function | Associated Signaling/Context |

|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Deacetylation (by SIRT2) | Activation | Occurs in response to oxidative stress to increase NADPH production. wikipedia.orggenecards.org |

| Acetylation (by ELP3) | Inhibition | Inhibits homodimerization and enzyme activity. genecards.org | |

| Phosphorylation | Regulation of Activity | Part of a complex regulatory network impacting enzyme function. frontiersin.orgnih.gov | |

| Ubiquitination, Glycosylation, Glutarylation | Regulation of Stability/Activity | Multiple modifications indicate complex control over the enzyme's fate and function. frontiersin.orgnih.govgenecards.org | |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Phosphorylation (Tyrosine) | Activation | Mediated by EGFR signaling in cancer cells; increases NADP+ binding. ljmu.ac.uk |

| Phosphorylation (N-terminal) | Alters Subcellular Localization | In plants, determines whether the enzyme is imported into peroxisomes or plastids. oup.com |

Transcriptional and Translational Control of Enzyme Abundance

Long-term regulation of this compound metabolism is achieved by controlling the synthesis rate of its key enzymes. This involves complex processes at both the transcriptional and translational levels, ensuring that enzyme abundance is adapted to sustained metabolic demands or developmental programs.

The G6PD gene, though considered a housekeeping gene, is subject to tissue-specific transcriptional regulation. genecards.orgnih.gov Its expression can be induced by transcription factors such as hypoxia-inducible factor 1 (HIF1) and Sin Three Binding protein 5 (Stb5), particularly under conditions of hypoxia or oxidative stress. wikipedia.orgnih.gov Epigenetic mechanisms also play a crucial role. The level of G6PD mRNA has been shown to correlate with the methylation status of specific DNA sites at the 3' end of the gene. nih.gov Furthermore, histone modifications, including acetylation and methylation, are known to regulate G6PD transcriptional activity. nih.gov

The control of 6PGDH abundance has been extensively studied in bacteria. In Escherichia coli, the expression of the gnd gene, which encodes 6PGDH, is directly proportional to the cellular growth rate. asm.orgnih.gov This growth-rate-dependent regulation is not primarily controlled at the level of transcription initiation but rather through a sophisticated post-transcriptional mechanism. A specific sequence located deep within the gnd mRNA coding region can fold back and bind to the ribosome-binding site, including the Shine-Dalgarno sequence. pnas.org This internal secondary structure sequesters the translation initiation site, effectively acting as a cis-acting antisense RNA to control the rate of protein synthesis. pnas.org

| Enzyme/Gene | Level of Control | Regulatory Mechanism | Effect |

|---|---|---|---|

| G6PD / G6PD | Transcriptional | Transcription factors (e.g., HIF1, Stb5) | Induces gene expression in response to hypoxia or oxidative stress. wikipedia.orgnih.gov |

| Epigenetic (DNA methylation, histone modification) | Regulates transcriptional activity and mRNA levels in a tissue-specific manner. nih.govnih.gov | ||

| Post-translational | See Covalent Modification table | Fine-tunes enzyme activity and stability. | |

| 6PGDH / gnd | Post-transcriptional/ Translational | Internal mRNA complementary sequence sequesters ribosome-binding site. | Couples enzyme synthesis rate to cellular growth rate in bacteria. pnas.org |

| Transcriptional | Growth rate-dependent regulation. | Enzyme levels increase with faster growth rates. asm.orgnih.gov |

Feedback and Feedforward Regulation in Metabolic Networks

The regulation of this compound metabolism is seamlessly integrated into the cell's broader metabolic network through feedback and feedforward loops. These connections ensure that the flux through the PPP is coordinated with other pathways, such as glycolysis and nucleotide synthesis, to maintain cellular homeostasis. ontosight.ainih.gov

The most critical regulatory circuit is the negative feedback loop exerted by NADPH on G6PD. creative-proteomics.commicrobenotes.comberkeley.edu This ensures that the production of NADPH via the PPP is self-limiting and directly tied to its rate of consumption by anabolic and antioxidant systems. creative-proteomics.com This prevents the wasteful expenditure of glucose-6-phosphate and maintains the cellular redox balance. creative-proteomics.comnumberanalytics.com

Feedforward regulation also plays a significant role. For example, high levels of the substrate fructose-6-phosphate can stimulate the production of fructose-2,6-bisphosphate, a potent activator of glycolysis. stanford.edu While this primarily regulates glycolysis, the interplay is crucial. Conversely, a key feedforward mechanism involving a PPP intermediate is the inhibition of the glycolytic enzyme phosphoglucose (B3042753) isomerase by 6-phosphogluconate. nih.goviucr.org When the PPP is slowed due to high NADPH, 6-phosphogluconate levels can rise, inhibiting this enzyme and consequently diverting more glucose-6-phosphate away from glycolysis and into the PPP once the NADPH inhibition on G6PD is relieved. iucr.org

Furthermore, metabolites produced by the PPP can act as signaling molecules that regulate other cellular processes. For instance, ribulose-5-phosphate, a product of the oxidative phase, has been shown to inactivate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. frontiersin.org This demonstrates that the regulatory network extends beyond simple pathway flux control, linking the metabolic state of the PPP to major cellular signaling cascades.

| Regulatory Loop | Effector Molecule | Target Enzyme/Pathway | Effect | Metabolic Consequence |

|---|---|---|---|---|

| Feedback Inhibition | NADPH | Glucose-6-Phosphate Dehydrogenase (G6PD) | Inhibition | Slows PPP flux when NADPH levels are high, conserving glucose. creative-proteomics.commicrobenotes.comberkeley.edu |

| Feedforward Regulation | 6-Phosphogluconate | Phosphoglucose Isomerase (Glycolysis) | Inhibition | Diverts glucose-6-phosphate into the PPP when 6-PG levels rise. nih.goviucr.org |

| Feedback Regulation (Signaling) | Ribulose-5-Phosphate | AMP-activated protein kinase (AMPK) | Inhibition | Links PPP metabolic status to cellular energy sensing pathways. frontiersin.org |

| Substrate Availability | Glucose-6-Phosphate | Pentose Phosphate Pathway | Activation | High availability of G6P drives flux into the PPP. numberanalytics.com |

Biological Functions and Cellular Processes Modulated by 6 O Phosphonohexose

Regulation of Cellular Energy Homeostasis and ATP Production

6-o-phosphonohexoses are fundamental to maintaining cellular energy balance. oatext.com The cell's energy state, often defined by the ratio of ATP to ADP and inorganic phosphate (B84403) (Pi), is meticulously regulated, and hexose (B10828440) phosphates are at the heart of this control system. oatext.comnih.gov They are the primary entry point into glycolysis, the near-universal pathway for ATP production from glucose.

The regulation of cellular respiration is essential for maintaining energy homeostasis within the cell. ontosight.ai Glycolysis converts a six-carbon glucose molecule into two three-carbon pyruvate (B1213749) molecules, a process that generates a net gain of ATP and NADH. The rate of this pathway is tightly controlled to match the cell's demand for ATP. oatext.comnih.gov Key enzymes in glycolysis are allosterically regulated by energy-related molecules. For instance, high levels of ATP inhibit phosphofructokinase-1, a critical control point, slowing down glycolysis when energy is plentiful. labxchange.org Conversely, a high concentration of ADP, signaling an energy deficit, activates this enzyme.

Oxidative phosphorylation is the primary source of ATP in aerobic organisms and is responsible for establishing and maintaining metabolic homeostasis. nih.gov The pyruvate generated from glycolysis is further oxidized in the mitochondria via the citric acid cycle and oxidative phosphorylation, producing a large amount of ATP. ontosight.ai The flux through this pathway is determined by the demand for ATP, with feedback from the cellular energy state ([ATP]/[ADP][Pi]) being a primary regulator. nih.gov Therefore, the metabolism of 6-o-phosphonohexoses is directly and indirectly coupled to the cell's moment-to-moment energy requirements, ensuring that ATP production is dynamically adjusted to meet consumption. oatext.com

| Regulatory Point | Modulator(s) | Effect on Energy Production |

| Hexokinase | Glucose-6-Phosphate (product) | Negative Feedback (slows glucose entry into glycolysis) |

| Phosphofructokinase-1 | ATP, Citrate (B86180) | Inhibition (signals high energy) labxchange.org |

| ADP, AMP, Fructose-2,6-bisphosphate | Activation (signals low energy) | |

| Pyruvate Kinase | ATP, Alanine | Inhibition (signals high energy/biosynthetic precursors) labxchange.org |

| Fructose-1,6-bisphosphate | Activation (feed-forward from earlier in glycolysis) labxchange.org |

Contribution to the Biosynthesis of Macromolecules (e.g., Nucleotides, Amino Acids, Lipids)

Beyond its role in catabolic energy production, 6-o-phosphonohexose, particularly Glucose-6-Phosphate (G6P), is a crucial branch-point metabolite that funnels carbon skeletons into a variety of anabolic pathways. This ensures that when energy levels are sufficient, the cell can invest in building essential macromolecules for growth and maintenance. Glycolysis itself serves as a metabolic hub, providing intermediates for numerous biochemical pathways, including the synthesis of lipids and other cellular components.

A primary diversion from glycolysis is the Pentose (B10789219) Phosphate Pathway (PPP), which begins with G6P. The PPP has two main functions: it produces NADPH, the primary reducing power for anabolic reactions like fatty acid synthesis, and it generates ribose-5-phosphate (B1218738), a necessary precursor for nucleotide and nucleic acid (DNA and RNA) synthesis.

Furthermore, intermediates from glycolysis, which originates with a this compound, can be used to synthesize several non-essential amino acids. For example, 3-phosphoglycerate (B1209933) can be converted to serine, which in turn can be used to produce cysteine and glycine. Pyruvate can be transaminated to form alanine. labxchange.org In the realm of lipid biosynthesis, the acetyl-CoA derived from pyruvate is the fundamental building block for fatty acids. frontiersin.org The glycerol (B35011) backbone of triglycerides and phospholipids (B1166683) is derived from the glycolytic intermediate dihydroxyacetone phosphate (DHAP).

| Macromolecule Class | Key Precursor Derived from Hexose Phosphate Metabolism | Relevant Pathway |

| Nucleotides (DNA, RNA) | Ribose-5-Phosphate | Pentose Phosphate Pathway |

| Lipids (Fatty Acids) | Acetyl-CoA (from Pyruvate) | Glycolysis -> Pyruvate Dehydrogenase |

| Amino Acids | Pyruvate, 3-Phosphoglycerate | Glycolysis |

| Cofactors (NADPH) | NADPH | Pentose Phosphate Pathway |

Involvement in Cell Wall Synthesis and Glycoconjugate Formation

6-o-phosphonohexoses are indispensable starting materials for the synthesis of complex carbohydrates, including the structural components of cell walls and various glycoconjugates. nih.govebi.ac.uk In bacteria, the synthesis of the peptidoglycan cell wall, a critical structure for survival, begins with fructose-6-phosphate (B1210287). ebi.ac.uk This precursor is converted into UDP-N-acetylglucosamine and then into the muramyl pentapeptide building blocks that are assembled to form the rigid peptidoglycan layer. Antibiotics like penicillin and vancomycin (B549263) target this very process, highlighting its importance. mdpi.com

In eukaryotes, hexose phosphates are precursors for the synthesis of activated sugar donors, primarily UDP-glucose, which is formed from glucose-1-phosphate (readily isomerized from glucose-6-phosphate). UDP-glucose and other nucleotide sugars are the substrates for glycosyltransferases, the enzymes that build the glycan chains of glycoproteins and glycolipids. nih.gov These glycoconjugates are vital for a multitude of cellular functions, including protein folding and transport, cell-cell recognition, signaling, and forming the extracellular matrix. nih.gov Altered glycosylation patterns are a hallmark of many diseases, including cancer, where they can contribute to metastasis. nih.gov

| Complex Carbohydrate | Organism/Location | Role of this compound |

| Peptidoglycan | Bacteria | Precursor (Fructose-6-Phosphate) for building block synthesis ebi.ac.uk |

| N-linked Glycoproteins | Eukaryotes | Precursor (Glucose-6-Phosphate) for activated sugar donors (e.g., UDP-glucose) nih.gov |

| O-linked Glycoproteins | Eukaryotes | Precursor for activated sugar donors nih.gov |

| Glycolipids | Eukaryotes | Precursor for activated sugar donors nih.gov |

| Glycosaminoglycans | Eukaryotes (Extracellular Matrix) | Precursor for activated sugar donors |

Signaling Roles and Metabolic Sensing by this compound

In addition to their metabolic roles, certain 6-o-phosphonohexoses function as critical signaling molecules, providing a direct readout of the cell's nutrient status. frontiersin.orgnih.gov This allows cells to integrate metabolic information with growth and developmental programs. nih.govfrontiersin.org The concentration of these molecules can directly influence the activity of signaling proteins and transcription factors. frontiersin.org

In plants, trehalose-6-phosphate (B3052756) (T6P), synthesized from glucose-6-phosphate and UDP-glucose, acts as a key signal of sucrose (B13894) availability. frontiersin.org T6P levels correlate with sucrose levels and regulate growth and development by inhibiting the energy-deprivation sensor SnRK1 (sucrose non-fermenting-1-related protein kinase 1). frontiersin.org By inhibiting SnRK1, T6P promotes anabolic processes like fatty acid synthesis when sugar is abundant. frontiersin.org

In animals, the enzyme hexose-6-phosphate dehydrogenase (H6PD), located in the endoplasmic reticulum, is postulated to have a nutrient-sensing function. nih.gov It links the availability of hexose-6-phosphates to the regulation of glucocorticoid hormones, thereby connecting intermediary metabolism with endocrine signaling. nih.gov Furthermore, metabolic sensing in specialized neurons, such as AgRP neurons in the hypothalamus, is crucial for regulating hunger and feeding behavior. elifesciences.org These neurons can sense glucose availability, a process that requires proper metabolic handling of glucose and its phosphorylated forms, to modulate signals that control motivation and food-seeking. elifesciences.org

| Sensing System | Key Hexose Phosphate | Cellular Process Regulated | Organism/System |

| SnRK1 Pathway | Trehalose-6-Phosphate (T6P) | Growth, Starch & Fatty Acid Synthesis frontiersin.org | Plants |

| H6PD Activity | Hexose-6-Phosphates | Glucocorticoid Metabolism, Metabolic Regulation nih.gov | Animals (ER) |

| AgRP Neurons | Glucose-6-Phosphate | Hunger, Motivated Behavior, Dopamine Signaling elifesciences.org | Mammals (Hypothalamus) |